2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted with a (2,4-dichlorophenoxy)methyl group at position 5 and a sulfanyl-linked 4-fluorophenyl ethanone moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it prevalent in medicinal chemistry . The dichlorophenoxy group enhances lipophilicity and may contribute to receptor binding, while the 4-fluorophenyl moiety introduces electron-withdrawing effects that influence pharmacokinetics.
Properties
Molecular Formula |
C17H11Cl2FN2O3S |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2 |
InChI Key |
XOYJDCSUICOTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
- Oxadiazole Formation :
- The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
- Reaction conditions typically involve heating the reactants in a suitable solvent.
- Phenyl Ketone Addition :
- The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
- Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
- While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
- Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
- Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
- Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.
Scientific Research Applications
- Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or agrochemicals.
Mechanism of Action
- Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
- Pathways : Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares the target compound with analogs sharing the 1,3,4-oxadiazole core and sulfanyl-ethanone linkage but differing in substituents:
Key Observations :
- The 4-fluorophenyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in , which could alter metabolic stability or target binding.
Functional Analogs (Different Heterocycles)
Compounds with alternative heterocyclic cores but similar sulfanyl-ethanone linkages:
Key Observations :
- The thiazolidinone ring in introduces conformational rigidity, which may enhance binding to enzymes like histone deacetylases .
Pharmacological Comparison
Anticancer Activity
- N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () showed IC50 = 2.46 µg/mL against liver cancer (Hep-G2), attributed to the dichlorophenyl group’s hydrophobic interactions .
- 1,3,4-Oxadiazole-naphthalene hybrids () demonstrated moderate antioxidant activity (IC50 ~12–18 µM in DPPH assays), suggesting substituent-dependent radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
